molecular formula C21H34O4 B1204343 3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one

3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one

Cat. No. B1204343
M. Wt: 350.5 g/mol
InChI Key: NGYONPIMXAHRCT-GSAWHMRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one is a 21-hydroxy steroid.

Scientific Research Applications

Neuroendocrine Function and Steroidogenesis

3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one, as part of the neurosteroid family, has been implicated in a variety of neuroendocrine functions. The enzyme 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD), which catalyzes the biosynthesis of this neurosteroid, is pivotal in regulating the concentration of key effector androgens in cells. This enzyme plays a crucial role in switching androgen, progestin, and glucocorticosteroid genomic activity to non-genomic activity, demonstrating its significance in the mechanism of steroid action (Degtiar & Kushlinsky, 2001).

Gestational Diabetes Mellitus

Metabolomic studies in gestational diabetes mellitus (GDM) have pointed out the crucial role of steroid pathways, including those involving neurosteroids like 3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one. The dysregulation in metabolic pathways, including those of amino acids, carbohydrates, and lipids, has been highlighted in GDM, suggesting the potential role of neurosteroids in mediating these pathways and influencing the condition (Alesi et al., 2021).

Neurobehavioral Effects

The metabolite and neurosteroid 3alpha,5alpha-THP, closely related to 3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one, has been studied for its effects and mechanisms on emotion, motivation, and reward functions, particularly involving the pregnane xenobiotic receptor (PXR). This highlights the broader role of neurosteroids beyond their traditional progestational activities, extending our understanding of their neurobiological functions relevant for affective and social behaviors (Frye et al., 2011).

Epilepsy and Neurological Disorders

Neurosteroids like 3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one are recognized for their role in seizure disorders and potential in neurosteroid replacement therapy for epilepsy. These neurosteroids modulate GABA-A receptor function and may play a significant role in neuronal network excitability and seizure susceptibility, underscoring their therapeutic potential in various seizure and stress-sensitive conditions (Reddy, 2011).

properties

Product Name

3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(3R)-17-(1,2-dihydroxyethyl)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3/t12?,13-,14?,15?,16?,18?,19?,20?,21?/m1/s1

InChI Key

NGYONPIMXAHRCT-GSAWHMRWSA-N

Isomeric SMILES

CC12CC[C@H](CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one
Reactant of Route 2
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Reactant of Route 3
3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one
Reactant of Route 4
3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one
Reactant of Route 5
3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one
Reactant of Route 6
3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one

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